4-Chloro-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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Overview
Description
4-Chloro-1-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound with a unique structure that includes a chloro and methoxy group attached to a benzoannulene core
Preparation Methods
The synthesis of 4-Chloro-1-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
4-Chloro-1-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
4-Chloro-1-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a selective estrogen receptor degrader (SERD), which could be useful in the treatment of hormone-dependent cancers.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new pharmaceuticals and agrochemicals.
Biological Studies: Researchers investigate its effects on various biological pathways to understand its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets. For instance, as a selective estrogen receptor degrader, it binds to estrogen receptors and promotes their degradation, thereby inhibiting estrogen signaling pathways. This action can lead to the suppression of tumor growth in hormone-dependent cancers .
Comparison with Similar Compounds
4-Chloro-1-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can be compared with other similar compounds, such as:
- 1-Chloro-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : This compound lacks the methoxy group, which may affect its reactivity and biological activity .
- 6,7-Dihydro-5H-benzo 7annulene derivatives : These compounds have variations in their substituents, leading to different chemical and biological properties .
The uniqueness of 4-Chloro-1-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C12H13ClO2 |
---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
4-chloro-1-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C12H13ClO2/c1-15-11-7-6-9(13)12-8(11)4-2-3-5-10(12)14/h6-7H,2-5H2,1H3 |
InChI Key |
FLQXHHARQAGBRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCCCC(=O)C2=C(C=C1)Cl |
Origin of Product |
United States |
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